1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol
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Overview
Description
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is a triacylglycerol molecule composed of two palmitoleic acid molecules and one 11(Z)-octadecenoic acid molecule esterified to a glycerol backbone. Triacylglycerols are a type of lipid that serve as a major form of energy storage in living organisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol typically involves the esterification of glycerol with palmitoleic acid and 11(Z)-octadecenoic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: Involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Enzymatic Synthesis: Utilizes lipases as biocatalysts under mild conditions, offering higher specificity and fewer by-products.
Industrial Production Methods
Industrial production may involve large-scale enzymatic processes due to their efficiency and eco-friendliness. The process typically includes the purification of fatty acids, their esterification with glycerol, and subsequent purification of the triacylglycerol product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol can undergo various chemical reactions, including:
Oxidation: Leading to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: Breaking down into glycerol and free fatty acids.
Transesterification: Exchange of fatty acid groups with other alcohols or acids.
Common Reagents and Conditions
Oxidation: Performed using reagents like hydrogen peroxide or atmospheric oxygen under controlled conditions.
Hydrolysis: Catalyzed by acids, bases, or enzymes such as lipases.
Transesterification: Catalyzed by acids, bases, or enzymes under mild to moderate temperatures.
Major Products
Oxidation: Hydroperoxides, aldehydes, ketones.
Hydrolysis: Glycerol, palmitoleic acid, 11(Z)-octadecenoic acid.
Transesterification: New esters and glycerol.
Scientific Research Applications
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol has various applications in scientific research:
Chemistry: Studied for its physical and chemical properties, including melting point, solubility, and reactivity.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Explored for potential therapeutic uses, such as in lipid-based drug delivery systems.
Industry: Used in the formulation of cosmetics, food products, and biofuels.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol involves its metabolism in the body:
Molecular Targets: Enzymes such as lipases and esterases that hydrolyze the compound into free fatty acids and glycerol.
Pathways: The free fatty acids are further metabolized through β-oxidation to produce energy, while glycerol enters glycolysis or gluconeogenesis pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triacylglycerols: Composed of three fatty acids esterified to glycerol.
1,3-Dipalmitoyl-2-Oleoyl Glycerol: Similar structure but with oleic acid instead of 11(Z)-octadecenoic acid.
Uniqueness
1,3-Dipalmitoleoyl-2-11(Z)-Octadecenoyl Glycerol is unique due to its specific combination of fatty acids, which may confer distinct physical, chemical, and biological properties compared to other triacylglycerols.
Properties
Molecular Formula |
C53H96O6 |
---|---|
Molecular Weight |
829.3 g/mol |
IUPAC Name |
1,3-bis[[(Z)-hexadec-9-enoyl]oxy]propan-2-yl (Z)-octadec-11-enoate |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |
InChI Key |
CTVQVPZGEHHSBY-BUTYCLJRSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
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